9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid
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Overview
Description
9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid is an organic compound with the molecular formula C12H12O3 It is a boronic acid derivative of benzocycloheptene, characterized by the presence of a boronic acid group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid typically involves the following steps:
Formation of the Benzocycloheptene Ring: The initial step involves the formation of the benzocycloheptene ring structure through a series of cyclization reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Oxidation to Form the Ketone: The final step involves the oxidation of the intermediate compound to introduce the ketone functional group, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzocycloheptene derivatives.
Scientific Research Applications
9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The ketone group can participate in various redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-6-carboxylic acid
- 7-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-6-carbonitrile
- 6,7,8,9-Tetrahydro-5H-benzocyclohepten-6-ol
Uniqueness
9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid is unique due to the presence of both a boronic acid group and a ketone functional group, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research.
Properties
IUPAC Name |
(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO3/c13-11-4-2-1-3-8-5-6-9(12(14)15)7-10(8)11/h5-7,14-15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUFHVVCKJLIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCCCC2=O)C=C1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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